molecular formula C13H8ClNS B11868773 2-Chloro-4-(naphthalen-2-yl)thiazole

2-Chloro-4-(naphthalen-2-yl)thiazole

Cat. No.: B11868773
M. Wt: 245.73 g/mol
InChI Key: KQDBNXFGXBTMSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(naphthalen-2-yl)thiazole ( 1049126-52-4) is a high-purity chemical building block designed for medicinal chemistry and drug discovery research. This compound features a thiazole core, a privileged scaffold in pharmacology, fused with a naphthalene ring system. The reactive 2-chloro substituent on the thiazole ring makes this molecule a versatile synthon for further derivatization via cross-coupling reactions and nucleophilic substitutions, enabling the rapid exploration of structure-activity relationships. This compound is of significant research value in the development of novel therapeutic agents. Structural analogs incorporating the naphthalen-2-yl-thiazole motif have demonstrated promising antiproliferative activity in biological studies, acting as pro-apoptotic agents that can induce cell cycle arrest in the G2/M phase . The thiazole nucleus is a key structural component in many bioactive molecules and approved drugs, contributing to a wide spectrum of pharmacological activities including anticancer, antibacterial, and antitubercular effects . Researchers can leverage this reagent as a core scaffold to develop potential inhibitors for various disease targets. The product is supplied for Research Use Only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers can inquire for custom synthesis, bulk quantities, and additional technical data sheets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H8ClNS

Molecular Weight

245.73 g/mol

IUPAC Name

2-chloro-4-naphthalen-2-yl-1,3-thiazole

InChI

InChI=1S/C13H8ClNS/c14-13-15-12(8-16-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H

InChI Key

KQDBNXFGXBTMSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)Cl

Origin of Product

United States

Synthetic Methodologies for 2 Chloro 4 Naphthalen 2 Yl Thiazole and Its Precursors

Conventional Synthetic Routes to 2-Chloro-4-(naphthalen-2-yl)thiazole

Conventional methods for thiazole (B1198619) synthesis have been well-established for over a century and offer reliable, albeit sometimes harsh, conditions for the construction of the thiazole ring.

Ring-Closing Reactions Involving Thioamides and α-Haloketones

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely used methods for the preparation of thiazoles. chemhelpasap.comnih.gov This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. chemhelpasap.com

For the synthesis of this compound, a key precursor is the α-haloketone, 2-bromo-1-(naphthalen-2-yl)ethan-1-one . This compound can be synthesized from 2-acetylnaphthalene (B72118) via bromination. The Hantzsch reaction would then proceed by reacting this α-bromoketone with a suitable thioamide.

A direct route to the 2-chloro functionality via a one-step Hantzsch reaction is not straightforward. A common strategy involves the formation of an intermediate thiazole, such as a 2-aminothiazole (B372263) or a thiazol-2-one, which is subsequently converted to the desired 2-chloro derivative.

Route A: Via 2-Aminothiazole Intermediate

One plausible pathway begins with the reaction of 2-bromo-1-(naphthalen-2-yl)ethan-1-one with thiourea (B124793) . youtube.com This reaction yields 4-(naphthalen-2-yl)thiazol-2-amine . The subsequent conversion of the 2-amino group to a chloro group can be achieved via a Sandmeyer-type reaction. wikipedia.orgorganic-chemistry.org This involves the diazotization of the 2-amino group with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid, followed by treatment with a copper(I) chloride salt (CuCl). nih.govwikipedia.orgnih.govmasterorganicchemistry.com

Route B: Via Thiazol-2-one or Thiazole-2-thione Intermediate

Alternatively, the α-bromoketone can be reacted with a thioamide equivalent that leads to a precursor amenable to direct chlorination. For instance, reaction with thiocyanic acid or its salts could lead to an intermediate that, upon hydrolysis, yields 4-(naphthalen-2-yl)thiazol-2-one . Similarly, reaction with a dithiocarbamate (B8719985) could lead to 4-(naphthalen-2-yl)thiazole-2-thione . These intermediates can then be chlorinated using reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or sulfuryl chloride (SO₂Cl₂) to afford the target compound. researchgate.net The chlorination of related 2-mercaptobenzothiazoles with sulfuryl chloride is a well-documented procedure. researchgate.net

Table 1: Proposed Hantzsch-based Synthesis of this compound

Step Reactant 1 Reactant 2 Key Reagents Intermediate/Product
1 2-Bromo-1-(naphthalen-2-yl)ethan-1-one Thiourea Ethanol, Reflux 4-(Naphthalen-2-yl)thiazol-2-amine
2 4-(Naphthalen-2-yl)thiazol-2-amine Sodium Nitrite HCl, CuCl This compound

Thiazole Formation via Multicomponent Reactions

Multicomponent reactions (MCRs) offer a powerful strategy for the synthesis of complex molecules in a single step, enhancing efficiency and atom economy. beilstein-journals.org While a specific MCR for this compound is not explicitly reported, one can be postulated based on known thiazole syntheses.

A potential three-component reaction could involve 2-naphthaldehyde , a source of the cyanide ion (e.g., trimethylsilyl (B98337) cyanide), and a sulfur-containing nucleophile in the presence of a chlorinating agent. A more plausible approach would be a modification of the Hantzsch synthesis in a one-pot, multi-component fashion. For instance, 2-acetylnaphthalene , a halogenating agent (like N-bromosuccinimide), and a thioamide could be reacted in a single pot to generate the α-haloketone in situ, which then immediately reacts to form the thiazole ring. nih.gov

Advanced and Green Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. These approaches aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency.

Metal-Catalyzed Cyclization Strategies

Metal-catalyzed reactions have emerged as powerful tools for the construction of heterocyclic rings. While direct metal-catalyzed cyclization to form the 2-chloro-4-arylthiazole core is less common, metal catalysts, particularly palladium and copper, are instrumental in precursor synthesis and cross-coupling reactions. For instance, a naphthalene-containing building block could be coupled with a pre-formed 2-chlorothiazole (B1198822) ring via Suzuki or Stille coupling, although this falls outside the scope of thiazole ring formation itself. Iridium-catalyzed C-H insertion reactions have also been utilized for the synthesis of thiazole libraries, suggesting a potential avenue for future exploration in this specific context. nih.gov

Solvent-Free and Environmentally Benign Synthetic Protocols

A significant advancement in green chemistry is the move towards solvent-free reactions or the use of environmentally benign solvents like water or ethanol. The Hantzsch synthesis of 2-aminothiazoles has been successfully performed under solvent-free conditions, often with microwave irradiation to accelerate the reaction. researchgate.netresearchgate.netorganic-chemistry.orgscilit.com

This approach could be directly applied to the reaction of 2-bromo-1-(naphthalen-2-yl)ethan-1-one and thiourea . Grinding the reactants together, possibly with a catalytic amount of a solid acid, or heating them under microwave irradiation could lead to the formation of 4-(naphthalen-2-yl)thiazol-2-amine in a much shorter time and with less solvent waste compared to conventional refluxing in organic solvents. nih.govjusst.org

Table 2: Comparison of Conventional vs. Green Synthesis for 4-(Naphthalen-2-yl)thiazol-2-amine

Method Solvent Heating Reaction Time Key Advantages
Conventional Ethanol/Methanol Reflux Several hours Well-established, reliable
Microwave-Assisted Methanol or Solvent-free Microwave Minutes Rapid, high yield, energy efficient
Solvent-Free Grinding None Mechanical Force Minutes to hours Minimal waste, simple procedure

Photochemical and Electrochemical Synthesis Techniques

Photochemical and electrochemical methods represent emerging frontiers in organic synthesis, offering unique reactivity under mild conditions. While still less common for thiazole synthesis, these techniques hold potential for greener and more selective transformations.

Electrochemical methods have been developed for the synthesis of 2-aminothiazoles from active methylene (B1212753) ketones and thioureas, mediated by a redox catalyst. nih.govbeilstein-journals.org This approach avoids the need for pre-halogenated ketones by generating the reactive intermediate electrochemically. In principle, 2-acetylnaphthalene could be subjected to an electrochemical reaction with thiourea in the presence of a halide source to form the 2-aminothiazole precursor. nih.gov

Photochemical synthesis of thiazoles is less explored. However, photochemical methods are known for generating radicals and excited states that can participate in novel cyclization pathways. The development of a photochemical route to this compound would represent a significant innovation in the field.

Regioselective Synthesis of Substituted Thiazoles and Precursors

The regioselective synthesis of the key precursor, 2-amino-4-(naphthalen-2-yl)thiazole, is most commonly accomplished through the Hantzsch thiazole synthesis. ijper.orgresearchgate.net This well-established method involves the cyclocondensation of an α-haloketone with a thioamide. synarchive.com In this specific case, the reactants are 2-bromo-1-(naphthalen-2-yl)ethanone and thiourea. mdpi.com

The reaction proceeds by the nucleophilic sulfur of thiourea attacking the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring. The synthesis is highly regioselective; because thiourea is a symmetrical molecule, its condensation with 2-bromo-1-(naphthalen-2-yl)ethanone unambiguously yields the desired 4-(naphthalen-2-yl) isomer.

While the Hantzsch synthesis is the most direct route for this specific precursor, other regioselective methods for synthesizing substituted thiazoles exist, demonstrating the versatility of synthetic chemistry in accessing specific isomers. For instance, palladium-catalyzed cross-coupling reactions on difunctional substrates like 2,4-dibromothiazole (B130268) allow for the sequential and selective installation of different aryl groups at specific positions. lookchem.com Such methods provide a high degree of control over the final substitution pattern, which is crucial when multiple, distinct substituents are required on the thiazole core. lookchem.com

The conversion of the 2-amino-4-(naphthalen-2-yl)thiazole precursor into this compound is achieved via the Sandmeyer reaction. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of aromatic chemistry for converting an amino group into a variety of other functional groups, including halogens, via a diazonium salt intermediate. wikipedia.orgmasterorganicchemistry.com The process involves two main stages:

Diazotization: The 2-amino group on the thiazole ring is treated with a source of nitrous acid (often generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. masterorganicchemistry.com

Substitution: The resulting diazonium salt is then treated with a copper(I) chloride (CuCl) solution, which catalyzes the replacement of the diazonium group (-N₂⁺) with a chlorine atom, releasing nitrogen gas. wikipedia.orgmasterorganicchemistry.com

This transformation is highly specific to the 2-position, as the starting precursor has the amino group located there, ensuring the regioselective formation of the final 2-chloro product.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

Optimizing reaction conditions is essential for maximizing product yield, minimizing side reactions, and ensuring process efficiency. This applies to both the initial Hantzsch synthesis of the precursor and the subsequent Sandmeyer reaction.

For the Hantzsch synthesis of 2-amino-4-(naphthalen-2-yl)thiazole, parameters such as solvent, temperature, and reaction time are critical. While often performed under conventional reflux conditions in solvents like ethanol, modern techniques have been shown to improve outcomes. nih.govnih.gov Microwave-assisted synthesis, for example, has emerged as a powerful tool for accelerating this reaction. By using microwave irradiation, reaction times can be significantly reduced from hours to minutes, often leading to higher yields and cleaner product profiles compared to conventional heating methods. nih.gov

Table 1. Comparison of Conventional vs. Microwave-Assisted Hantzsch Synthesis for Aminothiazoles.
ParameterConventional MethodMicrowave-Assisted Method
SolventMethanol / EthanolMethanol
TemperatureReflux (e.g., ~65-78 °C)90 °C
Reaction Time~8 hours~30 minutes
YieldLowerSignificantly Higher (e.g., >90%)

This table presents generalized data based on findings for similar Hantzsch reactions to illustrate the advantages of microwave assistance. nih.gov

The optimization of the Sandmeyer reaction for converting 2-aminothiazoles to 2-chlorothiazoles has also been a subject of detailed study. nih.gov The classical approach using sodium nitrite and CuCl can sometimes be complicated by side reactions. nih.gov An alternative, efficient procedure involves the use of an alkyl nitrite, such as n-butyl nitrite, in combination with a copper(II) halide like copper(II) chloride (CuCl₂) in a solvent such as acetonitrile. nih.gov This method avoids the use of strong aqueous acids required for diazotization.

Key parameters for optimization include the choice of copper salt, solvent, and temperature. Research has shown that while the reaction with CuBr₂ proceeds readily at room temperature, the analogous reaction with CuCl₂ is slower and benefits from gentle heating to around 40 °C to ensure complete consumption of the starting material. nih.gov

Table 2. Optimization of the Sandmeyer-Type Chlorination of a 2-Aminothiazole Precursor.
EntryReagentsSolventTemperatureTimeOutcome
12-aminothiazole, CuCl₂, n-butyl nitriteAcetonitrileRoom Temperature120 minSlower reaction rate
22-aminothiazole, CuCl₂, n-butyl nitriteAcetonitrile40 °C~60 minImproved reaction rate, good yield

This table is based on analogous procedures for the halogenation of 2-aminothiazoles, highlighting key optimization parameters. nih.gov

These optimized protocols provide reliable and efficient pathways to this compound, underscoring the importance of methodological refinement in synthetic organic chemistry.

Chemical Reactivity and Derivatization Studies of 2 Chloro 4 Naphthalen 2 Yl Thiazole

Nucleophilic Substitution Reactions at the C2-Chloro Position

The chlorine atom at the C2 position of the thiazole (B1198619) ring is anticipated to be susceptible to nucleophilic substitution, a common reaction pathway for 2-halothiazoles. This reactivity is driven by the electron-withdrawing nature of the thiazole ring nitrogen, which activates the C2 position towards nucleophilic attack.

Carbon-Carbon Bond Forming Reactions (e.g., Suzuki, Sonogashira, Stille Couplings)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely employed in the functionalization of heteroaromatic halides.

Suzuki Coupling: This reaction would involve the coupling of 2-Chloro-4-(naphthalen-2-yl)thiazole with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This would lead to the formation of 2-aryl- or 2-vinyl-4-(naphthalen-2-yl)thiazole derivatives. The choice of catalyst, ligand, base, and solvent would be critical for achieving high yields and would need to be empirically determined.

Sonogashira Coupling: The Sonogashira reaction would enable the introduction of an alkyne moiety at the C2 position by coupling this compound with a terminal alkyne. masterorganicchemistry.comwikipedia.org This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt. wikipedia.orgjk-sci.com

Stille Coupling: The Stille reaction utilizes organostannanes as coupling partners. wikipedia.org In this case, this compound could be reacted with various organotin reagents to form new carbon-carbon bonds. A key advantage of the Stille reaction is the stability of the organostannane reagents to a wide range of functional groups. organic-chemistry.org

Table 1: Hypothetical Carbon-Carbon Bond Forming Reactions

Reaction Type Coupling Partner Potential Product
Suzuki Arylboronic acid 2-Aryl-4-(naphthalen-2-yl)thiazole
Sonogashira Terminal alkyne 2-Alkynyl-4-(naphthalen-2-yl)thiazole

Carbon-Heteroatom Bond Forming Reactions (e.g., Buchwald-Hartwig Amination, Etherification)

The C2-chloro group can also be displaced by heteroatom nucleophiles, leading to the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would allow for the coupling of this compound with a wide variety of primary and secondary amines to yield 2-amino-4-(naphthalen-2-yl)thiazole derivatives. researchgate.netwikipedia.orglibretexts.org The choice of phosphine ligand is crucial for the success of this transformation. researchgate.net

Etherification: The formation of aryl ethers could potentially be achieved by reacting this compound with phenols in the presence of a suitable base and often a copper or palladium catalyst.

Formation of Thiazole-Fused Polycyclic Systems

The reactivity of the C2-chloro and a suitably positioned functional group on a substituent could be exploited for the synthesis of thiazole-fused polycyclic systems through intramolecular cyclization reactions. For instance, a 2-amino derivative could potentially undergo cyclization with a neighboring group to form a thiazolo[3,2-a]pyrimidine or a similar fused heterocyclic system.

Electrophilic Aromatic Substitution on the Thiazole and Naphthalene (B1677914) Moieties

The thiazole ring itself is generally electron-deficient and thus less reactive towards electrophilic aromatic substitution compared to benzene. When such reactions do occur, the C5 position is the most likely site of substitution. masterorganicchemistry.commdpi.com The naphthalene ring, being more electron-rich, would be more susceptible to electrophilic attack. The directing effects of the thiazole substituent on the naphthalene ring would need to be considered to predict the regioselectivity of such reactions.

Oxidation and Reduction Chemistry of the Thiazole Core

The thiazole ring is relatively stable to oxidation. However, strong oxidizing agents can lead to ring cleavage. The sulfur atom in the thiazole ring can be oxidized to a sulfoxide or sulfone under specific conditions, for example, using reagents like meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com

Reduction of the thiazole ring is also possible but typically requires harsh conditions. Catalytic hydrogenation may lead to the reduction of the naphthalene moiety before the thiazole ring. The nitro group, if introduced onto the naphthalene ring, could be selectively reduced to an amino group using various reducing agents.

Chemo- and Regioselective Functionalization Strategies

Achieving chemo- and regioselectivity in the functionalization of this compound would depend on the careful choice of reagents and reaction conditions. For instance, in a molecule containing both the 2-chlorothiazole (B1198822) and the naphthalene ring system, palladium-catalyzed cross-coupling reactions would be expected to occur selectively at the C-Cl bond. Electrophilic substitution would likely favor the more activated naphthalene ring over the thiazole ring. Directed metalation strategies could also be employed to achieve regioselective functionalization at specific positions on either the thiazole or naphthalene rings.

Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Analyses

The elucidation of reaction mechanisms involving this compound is heavily reliant on detailed kinetic and spectroscopic studies. These analyses provide critical insights into the sequence of bond-breaking and bond-forming events, the nature of intermediate species, and the factors influencing the reaction rate. By examining analogous reactions of other chlorothiazole derivatives, a framework for understanding the mechanistic pathways of this specific compound can be established.

Kinetic studies are fundamental to determining the rate of a reaction and its dependence on the concentration of reactants, catalysts, and temperature. For reactions involving this compound, such as nucleophilic substitution at the C2 position, the reaction order with respect to each reactant would be determined. Typically, reactions of 2-chlorothiazoles with nucleophiles follow second-order kinetics, where the rate is proportional to the concentration of both the thiazole substrate and the nucleophile sciepub.com.

The progress of these reactions can be monitored using techniques like UV-vis spectrophotometry, which tracks the change in absorbance of reactants or products over time researchgate.net. By analyzing the kinetic data, important parameters such as the rate constant (k) can be determined. For instance, in a related study, the rate of reaction between benzoyl isothiocyanate, 1-naphthylamine, and methyl bromoacetate was monitored to elucidate the formation of a thiazolidine derivative researchgate.net. The observed rate constants provided insight into the rate-determining step of the multi-step reaction sequence researchgate.net.

Spectroscopic methods are indispensable for identifying the structures of reactants, intermediates, and final products, thereby providing a snapshot of the reaction's progress. Techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS) are routinely employed.

FTIR spectroscopy is useful for identifying the functional groups present in the molecules. For example, in the synthesis of various thiazole derivatives, characteristic absorption bands in the IR spectra confirm the presence of specific bonds, such as N-H, C-H, and C=N stretching vibrations nih.gov.

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. In the characterization of thiazole derivatives, ¹H-NMR spectra can confirm the structure by showing characteristic signals for protons on the thiazole and naphthalene rings nih.gov. Similarly, ¹³C-NMR spectroscopy is used to identify all the unique carbon atoms in the molecule nih.gov. These techniques are crucial for confirming that a derivatization reaction has occurred at the intended position on the this compound scaffold.

Mass spectrometry is used to determine the molecular weight of the compounds and can help in confirming the elemental composition of the synthesized derivatives nih.gov. The fragmentation patterns observed in the mass spectrum can also provide structural information.

By combining kinetic data with spectroscopic analysis of the reaction mixture at various stages, a comprehensive picture of the reaction mechanism can be constructed. This includes the identification of any transient intermediates and the determination of the rate-determining step, which are crucial for optimizing reaction conditions and developing more efficient synthetic routes.

Analytical Technique Information Obtained Relevance to this compound
UV-vis Spectrophotometry Reaction kinetics, rate constantsMonitoring the rate of nucleophilic substitution reactions.
FTIR Spectroscopy Identification of functional groupsConfirming the conversion of the chloro group and the introduction of new functional groups.
¹H-NMR Spectroscopy Structural elucidation, chemical environment of protonsVerifying the structure of derivatives by observing shifts in proton signals.
¹³C-NMR Spectroscopy Structural confirmation, carbon frameworkConfirming the overall structure and identifying the position of substitution.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsConfirming the identity and purity of the synthesized products.

Advanced Spectroscopic and Structural Characterization Methodologies in 2 Chloro 4 Naphthalen 2 Yl Thiazole Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation of "2-Chloro-4-(naphthalen-2-yl)thiazole" in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for the precise assignment of the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the protons of the naphthalene (B1677914) and thiazole (B1198619) rings. The naphthalene moiety would show a complex pattern of signals in the aromatic region, typically between 7.0 and 8.5 ppm. The specific chemical shifts and coupling constants of these protons are influenced by their position on the naphthalene ring and the electronic effects of the thiazole substituent. The single proton on the thiazole ring is anticipated to appear as a singlet in a distinct region of the spectrum.

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift Range (ppm)
Thiazole C2 (C-Cl)150 - 155
Thiazole C4 (C-Naphthyl)160 - 165
Thiazole C5115 - 120
Naphthalene Carbons125 - 135
Naphthalene Quaternary Carbons130 - 140

Note: The predicted chemical shift values are based on analogous structures and may vary from experimental values.

Tandem Mass Spectrometry (MS/MS) and High-Resolution Mass Spectrometry (HRMS) for Elucidating Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) and High-Resolution Mass Spectrometry (HRMS) are powerful techniques for confirming the molecular weight and elemental composition of "this compound" and for elucidating its fragmentation pathways.

HRMS: High-resolution mass spectrometry provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula with a high degree of confidence. This is crucial for confirming the identity of the synthesized compound.

MS/MS: Tandem mass spectrometry involves the selection of the molecular ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule and offers valuable structural information. For "this compound", the fragmentation is likely to initiate at the weaker bonds. Potential fragmentation pathways could involve the cleavage of the C-Cl bond, the thiazole ring, or the bond connecting the thiazole and naphthalene moieties. The study of fragmentation patterns in related thiazole derivatives can provide insights into the expected fragmentation of the target compound researchgate.net.

Plausible Fragmentation Pathways for this compound

Fragmentation StepDescriptionResulting Fragment
Initial IonizationFormation of the molecular ion [M]⁺[C₁₃H₈ClNS]⁺
Loss of ChlorineCleavage of the C-Cl bond[C₁₃H₈NS]⁺
Thiazole Ring CleavageFragmentation of the thiazole ringVarious smaller fragments
Naphthalene-Thiazole Bond CleavageSeparation of the two ring systems[C₁₀H₇]⁺ (Naphthyl cation) and [C₃HNSCl]⁺

Single Crystal X-Ray Diffraction for Solid-State Molecular Structure and Conformational Analysis

While specific crystallographic data for "this compound" is not available in the cited literature, studies on similar molecules, such as 2-chloro-3-((thiophen-2-ylmethyl)amino)naphthalene-1,4-dione, reveal important structural features that can be extrapolated. For instance, the planarity of the naphthalene and thiazole rings and the dihedral angle between them are key conformational parameters. The crystal packing is often stabilized by intermolecular interactions such as π-π stacking and C-H···N or C-H···S hydrogen bonds.

Anticipated Crystallographic Data for a Related Naphthalene-Thiazole Derivative

ParameterExample Value (from a related structure nih.gov)
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.498 (5)
b (Å)12.823 (5)
c (Å)24.924 (5)
β (°)92.185 (5)
Volume (ų)2394.6 (19)

Note: These values are for a related compound and serve as an illustrative example.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Polymorph Screening

FTIR Spectroscopy: The FTIR spectrum of "this compound" would display characteristic absorption bands for the C-H stretching and bending vibrations of the aromatic naphthalene and thiazole rings. The C=N and C=C stretching vibrations within the thiazole ring, as well as the C-S stretching mode, would also be observable. The C-Cl stretching vibration is expected to appear in the lower frequency region of the spectrum.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. Aromatic ring vibrations are typically strong in Raman spectra. This technique can be particularly useful for studying the solid-state properties of the compound, including the identification of different polymorphic forms, as polymorphs often exhibit distinct Raman spectra due to differences in their crystal lattice vibrations nih.gov.

Expected Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Technique
Aromatic C-H Stretch3100 - 3000FTIR, Raman
C=C/C=N Stretch (Thiazole)1600 - 1450FTIR, Raman
Aromatic C=C Stretch (Naphthalene)1600 - 1400FTIR, Raman
C-S Stretch800 - 600FTIR, Raman
C-Cl Stretch800 - 600FTIR

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Property Probing

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to investigate the photophysical properties of "this compound," which are dictated by its electronic structure.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is expected to show characteristic bands corresponding to π-π* electronic transitions within the conjugated naphthalene and thiazole ring systems. Naphthalene derivatives typically exhibit strong absorption in the UV region nih.gov. The substitution with the chloro-thiazole moiety can influence the position and intensity of these absorption bands.

Fluorescence Spectroscopy: Many naphthalene and thiazole derivatives are known to be fluorescent nih.govrsc.org. Upon excitation at an appropriate wavelength, "this compound" is likely to exhibit fluorescence emission. The emission wavelength and quantum yield are sensitive to the molecular structure and the solvent environment. The presence of the halogen atom might influence the fluorescence properties through the heavy-atom effect, which can affect the rates of intersystem crossing and thus the fluorescence quantum yield. The study of related naphthyl-thiazole compounds indicates that these systems can be highly emissive nih.gov.

Anticipated Photophysical Properties of this compound

PropertyExpected Observation
Absorption Maximum (λ_abs)In the UV region, potentially extending to the near-visible depending on conjugation.
Emission Maximum (λ_em)Likely in the blue or green region of the visible spectrum.
Stokes ShiftThe difference between λ_abs and λ_em, indicative of the energy loss upon relaxation from the excited state.
Fluorescence Quantum Yield (Φ_F)Variable, potentially influenced by the chlorine substituent.

Computational Chemistry and Theoretical Investigations of 2 Chloro 4 Naphthalen 2 Yl Thiazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For a molecule like 2-Chloro-4-(naphthalen-2-yl)thiazole, DFT calculations would typically be employed to understand its fundamental chemical properties. These calculations provide insights into the molecule's stability, reactivity, and potential interaction sites.

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for predicting a molecule's reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. For related naphthyl-thiazole compounds, the HOMO is often localized on the electron-rich naphthalene (B1677914) ring, while the LUMO may be distributed across the thiazole (B1198619) ring and its substituents. niscair.res.in

A hypothetical FMO analysis for this compound would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution. This would help in identifying the regions of the molecule susceptible to electrophilic and nucleophilic attack.

Hypothetical Data Table for FMO Analysis

Parameter Hypothetical Value (eV)
HOMO Energy
LUMO Energy
HOMO-LUMO Gap

Note: This table is for illustrative purposes only, as specific data for this compound is not available.

The Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The EPS map shows regions of positive and negative electrostatic potential, which correspond to areas that are likely to be involved in electrostatic interactions. In a molecule such as this compound, the nitrogen and sulfur atoms of the thiazole ring, as well as the chlorine atom, would be expected to be regions of negative potential, making them potential sites for electrophilic attack. The hydrogen atoms and the naphthalene ring would likely exhibit positive potential.

Hypothetical Data Table for Global Reactivity Descriptors

Descriptor Formula Hypothetical Value
Electronegativity (χ) -(EHOMO + ELUMO)/2
Chemical Hardness (η) (ELUMO - EHOMO)/2
Global Softness (S) 1/(2η)

Note: This table is for illustrative purposes only, as specific data for this compound is not available.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations would be used to explore its conformational landscape, identifying the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might bind to a biological target. In studies of related thiazole derivatives, MD simulations have been used to investigate their binding stability with proteins and DNA. nih.gov

Theoretical Spectroscopic Property Prediction and Validation

Computational methods can be used to predict various spectroscopic properties of a molecule, such as its NMR, IR, and UV-Vis spectra. These theoretical spectra can then be compared with experimental data to validate the computed structure and electronic properties. DFT calculations are commonly used to predict vibrational frequencies (IR and Raman) and chemical shifts (NMR). Time-dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra (UV-Vis). For many organic molecules, a good correlation between theoretical and experimental spectra has been achieved. niscair.res.in

Reaction Pathway Elucidation and Transition State Analysis via Computational Methods

Computational chemistry can be a powerful tool for elucidating reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the potential energy surface of a reaction and identify the most likely reaction pathway. This type of analysis would be valuable for understanding the synthesis of this compound or its subsequent reactions. Such studies on related chloro-substituted thiazole compounds have been performed to understand their reactivity in nucleophilic substitution reactions. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling represents a significant area of computational chemistry focused on creating mathematical models to predict the properties of chemical compounds based on their molecular structures. nih.govnih.gov This approach is instrumental in the rational design of new molecules, allowing for the in silico estimation of various physicochemical and biological properties, which can guide experimental research and reduce the need for extensive laboratory work. researchgate.net For a compound such as this compound, QSPR can be a powerful tool to predict its behavior and to guide the synthesis of derivatives with enhanced or specific properties.

The fundamental principle of QSPR is that the molecular structure of a compound, encoded in the form of numerical descriptors, is quantitatively correlated with a specific property of interest. nih.gov These properties can range from physicochemical characteristics like boiling point, solubility, and partition coefficient to biological activities such as anticancer or antimicrobial efficacy. nih.govresearchgate.net

A typical QSPR study involves several key stages:

Data Set Selection: A series of structurally related compounds with experimentally determined values for the property of interest is compiled. For this compound, this would involve synthesizing a library of analogues with variations in substituents on the thiazole or naphthalene rings.

Molecular Descriptor Calculation: A wide array of numerical descriptors that characterize the constitutional, topological, geometrical, and electronic features of the molecules are calculated. doi.org

Model Development: Statistical methods are employed to build a mathematical equation that links the calculated descriptors to the experimental property. Common techniques include Multiple Linear Regression (MLR) and Artificial Neural Networks (ANNs). researchgate.net

Model Validation: The predictive power and robustness of the developed model are rigorously assessed using statistical metrics and validation techniques, such as cross-validation. nih.gov

For a QSPR study on this compound and its derivatives, a range of molecular descriptors would be calculated to capture the structural variations within the dataset. These descriptors can be categorized as follows:

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing aspects like molecular size, shape, and branching.

Geometrical Descriptors: These are calculated from the 3D coordinates of the molecule and include information about molecular surface area and volume.

Electronic Descriptors: These descriptors quantify the electronic properties of the molecule, such as dipole moment and orbital energies (e.g., HOMO and LUMO), which are crucial for understanding molecular interactions.

Physicochemical Descriptors: These include properties like logP (octanol-water partition coefficient) and molar refractivity, which are often related to the compound's pharmacokinetic behavior.

The following interactive table provides a hypothetical example of a dataset that could be used for a QSPR study of this compound and related derivatives, along with some calculated molecular descriptors.

CompoundMolecular Weight (g/mol)LogPTopological Polar Surface Area (Ų)Number of Rotatable Bonds
This compound271.754.8541.91
2-Bromo-4-(naphthalen-2-yl)thiazole316.205.0241.91
2-Methyl-4-(naphthalen-2-yl)thiazole251.334.3141.91
2-Chloro-4-(6-methoxynaphthalen-2-yl)thiazole301.784.9851.12

Once the descriptors are calculated, a statistical model is developed. For instance, a Multiple Linear Regression (MLR) model might yield an equation of the following form:

Property = c₀ + c₁ * Descriptor₁ + c₂ * Descriptor₂ + ... + cₙ * Descriptorₙ

Where c₀, c₁, c₂, ..., cₙ are regression coefficients determined during the model fitting process. The quality of the model is assessed by statistical parameters such as the coefficient of determination (R²), which indicates how well the model explains the variance in the data, and the cross-validated R² (q²), which measures the model's predictive ability. ijpsdronline.com

The table below illustrates a hypothetical QSPR model for predicting a certain biological activity (e.g., IC₅₀) of thiazole derivatives, along with its statistical validation parameters.

ParameterValue
QSPR Model EquationpIC₅₀ = 0.75 * LogP - 0.02 * TPSA + 1.5
Coefficient of Determination (R²)0.92
Cross-validated R² (q²)0.85
Standard Error of Estimate (SEE)0.15

Exploration of Academic Applications and Research Avenues for 2 Chloro 4 Naphthalen 2 Yl Thiazole Derivatives Non Clinical Focus

Materials Science Research

The tunable electronic and photophysical properties of 2-chloro-4-(naphthalen-2-yl)thiazole derivatives make them promising candidates for the development of advanced functional materials.

Optoelectronic Materials (e.g., Organic Light-Emitting Diodes, Photovoltaics)

Derivatives of this compound are being investigated for their potential in optoelectronic devices due to their inherent fluorescence and charge-transporting capabilities. The naphthalene (B1677914) unit provides a large π-conjugated system that can be readily modified to tune the emission color and efficiency in Organic Light-Emitting Diodes (OLEDs). For instance, various solid-state white light emissive thiazole-based donor-acceptor fluorophores have been synthesized, demonstrating that their photophysical and electrochemical properties make them promising materials for white OLEDs. researchgate.net The HOMO and LUMO energy levels of these thiazole (B1198619) derivatives are typically in the range of -5.52 eV to -5.72 eV and -1.84 eV to -2.45 eV, respectively, which are suitable for use in OLEDs. researchgate.net

In the realm of organic photovoltaics (OPVs), the thiazole moiety is a well-established electron-accepting unit. chalmers.se When incorporated into a polymer backbone with a suitable donor unit, such as in thiazole-functionalized terpolymers, these materials can exhibit enhanced molecular planarity, favorable energy levels, and broader light absorption, leading to improved power conversion efficiencies in polymer solar cells. acs.org For example, a thiazole-fused naphthalene diimide-based n-type conjugated polymer, PNDTzI, has been synthesized and shown to have a deep LUMO energy level of -3.95 eV, facilitating efficient electron injection and transport in field-effect transistors with electron mobility up to 0.12 cm²/V·s. nih.gov

Property Value Reference
HOMO Energy Level Range -5.52 to -5.72 eV researchgate.net
LUMO Energy Level Range -1.84 to -2.45 eV researchgate.net
PNDTzI LUMO Energy Level -3.95 eV nih.gov
PNDTzI Electron Mobility up to 0.12 cm²/V·s nih.gov

Polymer Chemistry and Functional Coatings

The reactivity of the chlorine atom at the 2-position of the thiazole ring in this compound allows for its facile incorporation into polymeric structures through various polymerization techniques. This has led to the development of novel conjugated polymers with interesting optical and electronic properties. For instance, naphthalene-based polymers have been synthesized and utilized as supports for palladium catalysts in Suzuki cross-coupling reactions. mdpi.com The functionalization of these polymers can influence their porosity and the distribution of the catalytically active sites. mdpi.com

Furthermore, thiazole-naphthalene derivatives have been explored for the development of functional coatings. The inherent properties of the naphthalene group, such as its hydrophobicity and UV-shielding capabilities, combined with the durability of the thiazole ring, can lead to coatings with enhanced environmental resistance.

Liquid Crystalline and Supramolecular Assemblies

The rigid and anisotropic structure of the 4-(naphthalen-2-yl)thiazole core makes it an excellent building block for the design of liquid crystalline materials. By attaching flexible alkyl chains to the core, researchers have been able to induce mesophase formation. A study on 2,4-substituted-1,3-thiazole derivatives reported the synthesis of compounds exhibiting nematic and smectic C phases. jarir.comresearchgate.netiiste.org The type of mesophase and the transition temperatures were found to be dependent on the length of the alkoxy spacer. researchgate.netiiste.org

The propensity of naphthalene diimide derivatives to form ordered structures through π-π stacking has been harnessed in the field of supramolecular chemistry. Core-substituted naphthalene-diimides serve as versatile scaffolds for creating complex supramolecular assemblies. researchgate.net The introduction of a thiazole unit can further influence the packing and electronic interactions within these assemblies, potentially leading to materials with interesting charge-transport or sensing properties.

Derivative Type Observed Liquid Crystalline Phases Reference
2,4-substituted-1,3-thiazole derivatives Nematic, Smectic C jarir.comresearchgate.netiiste.org

Catalysis and Ligand Design in Organic Synthesis

The nitrogen and sulfur atoms in the thiazole ring of this compound derivatives provide excellent coordination sites for metal ions, making them attractive candidates for the design of novel ligands in catalysis.

Ligands for Transition Metal-Catalyzed Transformations

Thiazole-based ligands have been successfully employed in various transition metal-catalyzed reactions. For example, simple phenylthiazole ligands have been used to prepare palladium(II) catalysts for the Suzuki-Miyaura aryl cross-coupling reaction. cdnsciencepub.comscholaris.ca These catalysts have shown compatibility with a wide range of functional groups. cdnsciencepub.comscholaris.ca The electronic properties of the thiazole ring can influence the catalytic activity of the metal center. More specifically, thiazol-2-ylidenes have emerged as a versatile class of N-heterocyclic carbene (NHC) ligands with enhanced electrophilicity, proving to be highly active in electrophilic cyclization reactions. researchgate.net The coordination of 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione with various transition metals has also been explored. nih.govmdpi.comnih.gov

Organocatalytic Applications

While the direct use of this compound as an organocatalyst is not extensively reported, its derivatives, particularly those that can be converted into N-heterocyclic carbenes (NHCs), hold significant potential in this area. NHCs are a powerful class of organocatalysts capable of mediating a wide range of chemical transformations. For instance, an NHC-catalyzed atroposelective annulation reaction has been developed for the efficient synthesis of axially chiral thiazine (B8601807) derivatives. nih.gov This highlights the potential of thiazole-derived carbenes in asymmetric catalysis.

Agrochemical Research and Development

The thiazole ring is a key structural motif in a number of commercially successful agrochemicals, valued for its contribution to a wide spectrum of biological activities. rsc.orgmdpi.comnih.gov The incorporation of a naphthalene group, a bicyclic aromatic hydrocarbon, can further modulate the lipophilicity and steric bulk of the molecule, potentially enhancing its interaction with biological targets in plants, fungi, and insects. The chloro-substitution on the thiazole ring is another critical feature that can influence the compound's reactivity and metabolic stability.

Herbicidal Activity Investigation in Plant Science

The herbicidal potential of this compound derivatives could be systematically investigated by synthesizing a library of analogues with varied substituents on the naphthalene ring and evaluating their effects on the growth of various weed species. Structure-activity relationship (SAR) studies could then elucidate the key structural features required for potent herbicidal action.

Table 1: Herbicidal Activity of Analogue 2-Chlorothiazole (B1198822) Derivatives Note: Data presented is for analogous compounds, not this compound itself.

Compound IDTarget SpeciesActivity MetricValueReference
(Z)-ethoxyethyl 2-cyano-3-isopropyl-3-(2-chlorothiazol-5-yl)methylaminoacrylateGeneral WeedsApplication Rate for Excellent Activity75 g/ha tandfonline.com

Fungicidal Property Assessment in Crop Protection

Thiazole-containing compounds have a rich history in the development of fungicides for crop protection. globethesis.comnih.gov Research has demonstrated that derivatives of thiazole can exhibit significant activity against a broad spectrum of phytopathogenic fungi. For example, a study on isothiazole–thiazole derivatives identified a compound, 6u, with exceptionally high in vivo fungicidal activity against Pseudoperonospora cubensis and Phytophthora infestans, with EC50 values of 0.046 mg L−1 and 0.20 mg L−1, respectively. nih.gov Another study on pyrazole-thiazole carboxylate derivatives found that compound A15 was highly effective against Valsa mali, with an EC50 of 0.32 mg/L. globethesis.com

The fungicidal potential of this compound derivatives warrants investigation. A research program could involve synthesizing a series of these compounds and screening them against economically important fungal pathogens such as those from the genera Fusarium, Botrytis, and Puccinia.

Table 2: Fungicidal Activity of Analogue Thiazole Derivatives Note: Data presented is for analogous compounds, not this compound itself.

Compound IDFungal SpeciesActivity Metric (EC50)Value (mg/L)Reference
Compound 6uPseudoperonospora cubensisEC500.046 nih.gov
Compound 6uPhytophthora infestansEC500.20 nih.gov
Compound A15Valsa maliEC500.32 globethesis.com
Compound A24Botrytis cinereaEC500.40 globethesis.com
Compound A3Botrytis cinereaEC500.77 globethesis.com
Compound A3Valsa maliEC500.67 globethesis.com

Insecticidal Mechanism of Action Studies

The thiazole scaffold is present in several commercial insecticides, including the neonicotinoids thiamethoxam (B1682794) and clothianidin. mdpi.com Research into novel thiazole derivatives continues to yield promising insecticidal candidates. For instance, a series of N-pyridylpyrazole derivatives containing a thiazole moiety demonstrated significant insecticidal activity against several lepidopteran pests. mdpi.comresearchgate.net Compound 7g from this series was particularly effective against Plutella xylostella, Spodoptera exigua, and Spodoptera frugiperda, with LC50 values of 5.32 mg/L, 6.75 mg/L, and 7.64 mg/L, respectively. mdpi.comresearchgate.net

Investigating the insecticidal properties of this compound derivatives could uncover new lead compounds for pest management. Studies could focus on determining their efficacy against a range of agricultural pests and elucidating their mechanism of action, for example, by examining their effects on the insect nervous system or other vital physiological processes.

Table 3: Insecticidal Activity of Analogue Thiazole Derivatives Note: Data presented is for analogous compounds, not this compound itself.

Compound IDInsect SpeciesActivity Metric (LC50)Value (mg/L)Reference
Compound 7gPlutella xylostellaLC505.32 mdpi.comresearchgate.net
Compound 7gSpodoptera exiguaLC506.75 mdpi.comresearchgate.net
Compound 7gSpodoptera frugiperdaLC507.64 mdpi.comresearchgate.net

Chemo/Biosensing and Analytical Applications

The unique electronic and photophysical properties of aromatic and heteroaromatic compounds make them attractive candidates for the development of chemical sensors and biosensors. The combination of the electron-rich naphthalene ring system and the thiazole heterocycle in this compound suggests potential applications in this field.

Fluorescent Probes for Environmental Monitoring

Naphthalene derivatives are well-known for their fluorescent properties, including high quantum yields and photostability, making them excellent building blocks for fluorescent probes. nih.gov The fluorescence of these molecules can be modulated by their interaction with specific analytes, leading to a measurable change in the emission spectrum. Thiazole derivatives have also been incorporated into fluorescent chemosensors for the detection of various metal ions. researchgate.net

A naphthalene-based fluorescent probe, F6, was developed for the selective detection of Al³⁺ ions with a detection limit of 8.73 × 10⁻⁸ mol/L. nih.govmdpi.com Another naphthalene-based sensor demonstrated high selectivity for Zn²⁺ with a detection limit of 0.33 μM. tandfonline.com While specific studies on this compound as a fluorescent probe are lacking, its structure suggests that it could be a promising scaffold for the development of sensors for environmental pollutants, such as heavy metal ions. Future research could involve synthesizing derivatives with specific recognition moieties to target analytes of environmental concern.

Table 4: Performance of Analogue Naphthalene-Based Fluorescent Probes Note: Data presented is for analogous compounds, not this compound itself.

Probe IDTarget AnalyteDetection LimitReference
F6Al³⁺8.73 × 10⁻⁸ mol/L nih.govmdpi.com
PLB3Zn²⁺0.33 μM tandfonline.com
Naphthalene-based sensorFe²⁺Nanomolar level researchgate.net

Electrochemical Sensors for Specific Analyte Detection

Electrochemical sensors offer a sensitive and cost-effective approach for the detection of a wide range of analytes. Thiazole derivatives have been utilized in the construction of modified electrodes for biosensing applications. For example, a tyrosinase-based amperometric biosensor was developed using a film of an electrochemically oxidized thiadiazole derivative for the detection of epinephrine, achieving a low detection limit of 0.06 μM. d-nb.info

The this compound scaffold could be explored for its potential in electrochemical sensing. The thiazole nitrogen and sulfur atoms can coordinate with metal ions, and the naphthalene moiety can participate in π-π stacking interactions, both of which could be exploited for analyte recognition. Research in this area could involve the electropolymerization of this compound derivatives onto electrode surfaces or their incorporation into carbon paste electrodes to create sensors for various organic and inorganic analytes.

Table 5: Performance of Analogue Thiazole-Based Electrochemical Sensors Note: Data presented is for analogous compounds, not this compound itself.

Sensor TypeTarget AnalyteDetection LimitReference
Tyrosinase-based amperometric biosensor with thiadiazole derivativeEpinephrine0.06 μM d-nb.info
Melamine-thiourea-modified multiwalled carbon nanotube sensorUranyl ions2.1 × 10⁻¹¹ mol L⁻¹ rsc.org

The general reactivity of the 2-chlorothiazole scaffold suggests its potential as a versatile intermediate. The chlorine atom at the 2-position of the thiazole ring is known to be susceptible to nucleophilic substitution, which theoretically allows for the introduction of a variety of functional groups. This would typically involve reactions with nucleophiles such as amines, thiols, or alcohols, or participation in metal-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations.

However, without specific documented research on this compound, any discussion of its role as a precursor would be speculative. The user's strict requirement for detailed research findings and data tables based solely on this compound cannot be met based on the currently accessible academic literature.

For context, the synthesis of similar, but not identical, 4-(naphthalen-2-yl)thiazole derivatives has been reported. For instance, some studies describe the synthesis of 2-amino-4-(naphthalen-2-yl)thiazole derivatives. These syntheses, however, typically proceed via the Hantzsch thiazole synthesis, which involves the condensation of 2-bromo-1-(naphthalen-2-yl)ethan-1-one with thiourea (B124793), rather than starting from the 2-chloro analogue.

Given the constraints of the available data, it is not possible to provide an article that adheres to the user's specific outline and content requirements for "this compound" as a precursor.

Q & A

Q. Key factors affecting yield :

  • Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance reaction rates but may require longer reflux times.
  • Temperature : Optimal yields are achieved at 70–80°C .
  • Catalysts : Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) improve efficiency in PEG-400 media .

Table 1 : Comparison of Synthetic Methods

MethodReagentsSolventYield (%)Reference
Hantzsch condensationThiosemicarbazones, α-haloketoneDMSO65–85
Cyclization with Br₂p-acetophenone, thiourea, Br₂Ethanol70–78

Basic: How is this compound characterized using spectroscopic and crystallographic techniques?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : The naphthalene protons appear as multiplets at δ 7.5–8.5 ppm, while the thiazole C-Cl group shows a distinct peak at δ 160–165 ppm in ¹³C NMR .
    • IR : Stretching vibrations for C-Cl (650–750 cm⁻¹) and C=N (1520–1580 cm⁻¹) confirm the thiazole core .
  • Crystallography : Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles. For example, the thiazole ring typically exhibits planar geometry with C-S bond lengths of ~1.71 Å .

Q. Critical refinement parameters :

  • R-factor : Aim for <5% to ensure model accuracy.
  • Electron density maps : Validate positions of chlorine and naphthalene substituents .

Basic: What biological activities are reported for structurally similar thiazole derivatives?

Answer:
Thiazole derivatives exhibit diverse bioactivities:

  • Anticancer : 2-aminothiazole derivatives inhibit kinase pathways (e.g., EGFR) .
  • Antimicrobial : Halogenated thiazoles disrupt bacterial cell membranes (MIC: 2–8 µg/mL) .
  • Anti-inflammatory : Substitution with electron-withdrawing groups (e.g., -Cl) reduces COX-2 expression .

Table 2 : Bioactivity of Thiazole Analogues

SubstituentActivity (IC₅₀/EC₅₀)MechanismReference
4-Chlorophenyl12 µM (anticancer)EGFR inhibition
Naphthalen-2-yl8 µg/mL (antifungal)Membrane disruption

Advanced: How can researchers resolve contradictions between spectroscopic data and crystallographic models for this compound?

Answer:
Discrepancies often arise from dynamic disorder or crystal packing effects . Mitigation strategies:

Multi-technique validation : Cross-check NMR/IR data with X-ray results. For example, if NMR suggests rotational freedom in the naphthalene group, crystallography may reveal static disorder .

SHELXL refinement : Adjust occupancy ratios for disordered atoms and refine anisotropic displacement parameters .

DFT calculations : Compare experimental bond lengths with computational models to identify outliers .

Advanced: What strategies enhance the electronic properties of this compound for organic electronics?

Answer:

  • Electron-withdrawing substituents : Introduce -NO₂ or -CN groups to lower LUMO levels (-3.8 eV to -4.2 eV), improving charge transport .
  • Copolymerization : Blend with electron-rich units (e.g., fluorinated thienyl-benzodithiophene) to optimize HOMO-LUMO alignment (ΔE ≈ 1.5 eV) .

Table 3 : Electronic Tuning via Substituents

SubstituentHOMO (eV)LUMO (eV)ApplicationReference
-Cl-5.6-3.3Solar cells
-CF₃-5.9-3.8Organic transistors

Advanced: How does the substitution pattern on the thiazole ring influence pharmacological activity?

Answer:

  • Position 2 : Chlorine or methyl groups enhance metabolic stability (t₁/₂ > 6 hours) .
  • Position 4 : Bulky aryl groups (e.g., naphthalene) improve target binding (ΔG ≈ -9.2 kcal/mol) .

Q. SAR optimization workflow :

Virtual screening : Dock derivatives against target proteins (e.g., kinases) using AutoDock Vina.

In vitro assays : Prioritize compounds with <10 µM IC₅₀ in cell viability assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.